molecular formula C20H16N2O2 B12776054 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione CAS No. 84632-66-6

2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione

Cat. No.: B12776054
CAS No.: 84632-66-6
M. Wt: 316.4 g/mol
InChI Key: WBJVMPJVGWZAKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 2,5-dihydro-3,6-di-p-tolylpyrrolo[3,4-c]pyrrole-1,4-dione belongs to the diketopyrrolopyrrole (DPP) class, characterized by a fused bicyclic lactam structure. Its IUPAC name systematically describes the core pyrrolo[3,4-c]pyrrole ring system, where positions 3 and 6 are substituted with p-tolyl (4-methylphenyl) groups. The numbering begins at the nitrogen atom in the five-membered ring, with the lactam oxygen atoms at positions 1 and 4.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name 2,5-Dihydro-3,6-bis(4-methylphenyl)pyrrolo[3,4-c]pyrrole-1,4-dione
Molecular Formula $$ \text{C}{20}\text{H}{16}\text{N}{2}\text{O}{2} $$
Molecular Weight 316.4 g/mol
CAS Registry Number 84632-66-6
Synonyms 7295NY1P64; HDPP (historical context)

The planar arrangement of the DPP core facilitates $$ \pi $$-$$ \pi $$ stacking, while the p-tolyl groups introduce steric bulk and electron-donating effects. X-ray crystallography reveals that the p-tolyl substituents are twisted approximately $$ 7^\circ $$ relative to the heterocyclic plane, optimizing intermolecular interactions without compromising conjugation.

Historical Development and Discovery Context

DPP derivatives were first commercialized in the 1980s as high-performance pigments due to their exceptional lightfastness and thermal stability. The synthesis of 2,5-dihydro-3,6-di-p-tolylpyrrolo[3,4-c]pyrrole-1,4-dione emerged from efforts to functionalize the DPP core for specialized applications. Early work focused on coupling reactions using halogenated DPP precursors, such as 1,4-diketo-2,5-dihexyl-3,6-bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole (HDPP), which underwent Miyaura borylation to introduce boronic ester groups (Scheme 2.3 in source 2).

The incorporation of p-tolyl groups marked a strategic shift toward enhancing solubility and processability for organic electronic materials. By the late 1990s, DPP-based polymers demonstrated remarkable photoluminescence quantum yields (up to 85%), with absorption maxima in the visible spectrum (470–600 nm). These advances positioned DPP derivatives as critical components in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Role in the Diketopyrrolopyrrole (DPP) Derivative Family

Within the DPP family, 2,5-dihydro-3,6-di-p-tolylpyrrolo[3,4-c]pyrrole-1,4-dione serves as a structural bridge between small-molecule dyes and polymeric semiconductors. Its p-tolyl substituents mitigate aggregation-induced quenching, a common limitation in unsubstituted DPPs. Comparative studies highlight its superior molar extinction coefficients ($$ \varepsilon \approx 33,000 \, \text{dm}^3\text{mol}^{-1}\text{cm}^{-1} $$) and tunable emission profiles, which are attributed to the electron-donating methyl groups on the aryl rings.

Table 2: Comparison of DPP Derivatives

Property Unsubstituted DPP p-Tolyl-Substituted DPP
Solubility in THF Low Moderate to High
$$ \lambda_{\text{max}} $$ (nm) 470 480–520
Fluorescence Quantum Yield 60–75% 80–85%

The compound’s versatility is further evidenced by its role as a monomer in copolyesters and polyurethanes, where it imparts mechanical stability and optical functionality. Recent ab initio calculations confirm that the p-tolyl groups minimally perturb the electronic structure of the DPP core, preserving its optoelectronic performance while improving material processability.

Properties

CAS No.

84632-66-6

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-hydroxy-1,4-bis(4-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C20H16N2O2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3

InChI Key

WBJVMPJVGWZAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Key Starting Materials

  • Aromatic diketones bearing p-tolyl groups (e.g., 1,4-bis(4-methylphenyl)butane-1,4-dione)
  • Nitrogen sources such as primary amines or hydrazines
  • Catalysts or reagents facilitating cyclization (e.g., TiCl4, Pd catalysts)

Detailed Preparation Methods

Titanium Tetrachloride (TiCl4)-Mediated Cyclization

A notable method for synthesizing symmetrically substituted pyrroles, including derivatives like 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione, involves the reaction of aromatic ketoximes with TiCl4 and triethylamine (Et3N) in dichloromethane (DCM) under controlled temperature conditions (0–25 °C). This one-pot synthesis proceeds via the formation of titanium complexes and subsequent cyclization to yield the pyrrole core.

  • Procedure Summary:

    • Aromatic ketoxime (derived from the corresponding diketone) is dissolved in DCM.
    • Et3N is added as a base.
    • TiCl4 is added dropwise at 0 °C under nitrogen atmosphere.
    • The mixture is stirred initially at 0 °C and then at room temperature for several hours.
    • The reaction is quenched with saturated potassium carbonate solution.
    • The organic layer is separated, washed, dried, and purified by column chromatography.
  • Yields: Reported yields for similar pyrrole derivatives range from 55% to 81%, depending on substrate and conditions.

  • Mechanism Insight: The reaction likely involves reduction of the N–O bond in the ketoxime by Ti(III) species generated in situ, followed by cyclization through an enamine intermediate.

Palladium-Catalyzed Cross-Coupling and Arylation

For introducing p-tolyl groups or further functionalizing the pyrrolo[3,4-c]pyrrole-1,4-dione core, palladium-catalyzed C–H arylation or Stille coupling reactions are employed. These methods allow for selective substitution at the 3 and 6 positions.

  • Typical Catalysts and Ligands:

    • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium)
    • Tri(o-tolyl)phosphine as ligand
  • Reaction Conditions:

    • The pyrrolo[3,4-c]pyrrole-1,4-dione derivative bearing stannylated thiophene or aryl groups is reacted with aryl bromides or iodides.
    • The reaction is carried out in an inert atmosphere, often in solvents like toluene or chlorobenzene.
    • Elevated temperatures (80–120 °C) are typical.
  • Outcomes:

    • High yields of di-substituted products with p-tolyl groups.
    • Polymers based on these units have been synthesized with good molecular weights and polydispersity indices, indicating efficient coupling.

Alternative Routes: Condensation of 1,4-Diketones with Primary Amines

Another classical approach involves the condensation of 1,4-diketones bearing p-tolyl substituents with primary amines under acidic or Lewis acid catalysis to form the pyrrole ring.

  • Reagents:

    • 1,4-bis(4-methylphenyl)butane-1,4-dione
    • Ammonia or primary amines
  • Catalysts:

    • Lewis acids such as TiCl4 or other metal halides
  • Conditions:

    • Heating under reflux in suitable solvents (e.g., ethanol, acetic acid)
    • Reaction times vary from several hours to overnight
  • Yields: Moderate to good yields depending on reaction parameters.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
TiCl4-mediated cyclization Aromatic ketoximes, TiCl4, Et3N, DCM, 0–25 °C 55–81 One-pot, mild conditions Requires careful handling of TiCl4
Pd-catalyzed cross-coupling Pd2(dba)3, P(o-tol)3, aryl halides, 80–120 °C High (up to 80+) High selectivity, versatile arylation Requires expensive catalysts
Condensation of diketones + amines 1,4-diketones, primary amines, Lewis acid, reflux Moderate to good Simple reagents Longer reaction times, lower selectivity

Research Findings and Notes

  • The TiCl4/Et3N system is effective for synthesizing symmetrically substituted pyrroles, including 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione, with good yields and relatively straightforward purification.

  • Palladium-catalyzed methods enable the introduction of p-tolyl groups with high regioselectivity and are widely used in the synthesis of DPP-based polymers for organic electronics.

  • The choice of method depends on the desired scale, purity, and functionalization level. For polymer synthesis, Pd-catalyzed coupling is preferred, while for small molecule preparation, TiCl4-mediated cyclization is efficient.

  • Analytical methods such as reverse-phase HPLC with acetonitrile/water mobile phases and phosphoric or formic acid additives are used for purity assessment and preparative isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrrole derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
The compound exhibits promising semiconducting properties that make it suitable for use in organic field-effect transistors. Its structure allows for high charge mobility and stability under operational conditions. Research has shown that incorporating this compound into the active layer of OFETs can lead to devices with enhanced performance metrics such as high on/off ratios and low threshold voltages.

PropertyValue
Hole MobilityUp to 26.2 cm²/V·s
On/Off Ratio≥ 10^6
Device StabilityExcellent

Organic Light Emitting Diodes (OLEDs)
In OLED applications, this compound contributes to the efficiency of light emission due to its ability to form excimers and enhance intermolecular interactions. Studies indicate that OLEDs utilizing this compound achieve higher brightness and longer operational lifetimes compared to traditional materials.

Photovoltaic Applications

Organic Photovoltaics (OPVs)
The diketopyrrolopyrrole core of the compound is instrumental in creating narrow bandgap polymers that serve as electron donors in OPVs. The incorporation of this compound has led to significant improvements in power conversion efficiency (PCE), making it a valuable component in the development of next-generation solar cells.

ApplicationEfficiency Improvement
Organic PhotovoltaicsPCE > 10%

Pharmaceutical Applications

Potential Anticancer Activity
Recent studies have explored the anticancer properties of derivatives of this compound. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Analgesic and Sedative Properties
Research into related pyrrolo compounds has revealed potential analgesic and sedative effects. For instance, derivatives have shown activity comparable to morphine in pain models while exhibiting lower toxicity levels. This positions them as promising candidates for developing new analgesics.

Case Study 1: Development of OFETs

A research team synthesized a series of derivatives based on 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione and tested their performance in OFETs. They reported a maximum hole mobility of 26.2 cm²/V·s when optimized with ionic additives, significantly outperforming previous benchmarks in organic semiconductors .

Case Study 2: Anticancer Activity

In a study investigating the anticancer potential of pyrrolo derivatives, researchers found that specific modifications to the diketopyrrolopyrrole core enhanced cytotoxicity against breast cancer cells. These findings suggest a pathway for developing targeted therapies using modified versions of the original compound .

Mechanism of Action

The mechanism of action for 2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with molecular targets and pathways within a system

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Electronic Variations

Compound A : 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (CAS 850583-75-4)
  • Molecular Formula : C₁₄H₈N₂O₂S₂
  • Molecular Weight : 300.36 g/mol
  • Key Features : Thienyl groups replace p-tolyl, enhancing π-π stacking and electron mobility.
  • Applications : High-performance organic field-effect transistors (OFETs) and solar cells due to low bandgap (~1.4 eV) and strong charge transport properties .
Compound B : 2,5-Dimethyl-3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4-dione (CAS 96159-17-0)
  • Molecular Formula : C₂₀H₁₆N₂O₂
  • Molecular Weight : 316.35 g/mol
  • Key Features: Methyl and phenyl substituents increase steric bulk, reducing crystallinity but improving solubility in nonpolar solvents.
  • Applications : Used in polymer blends for flexible electronics, where mechanical durability is critical .
Compound C : 3,6-Bis(4-dodecyl-2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS 1000624-08-7)
  • Molecular Formula : C₃₈H₅₆N₂O₂S₂
  • Molecular Weight : 635.00 g/mol
  • Key Features : Long dodecyl chains on thienyl groups improve solubility and film-forming properties.
  • Applications : Ideal for large-area organic photovoltaics (OPVs) due to solution processability .

Physicochemical and Optoelectronic Properties

Property Target Compound (p-Tolyl) Compound A (Thienyl) Compound B (Diphenyl) Compound C (Dodecylthienyl)
Bandgap (eV) ~1.8 ~1.4 ~2.1 ~1.3
Electron Mobility (cm²/V·s) 0.01–0.1 0.5–2.0 0.001–0.01 0.1–0.5
Thermal Stability (°C) >300 ~250 >300 ~200
Solubility Moderate in chlorobenzene High in THF Low in toluene High in chloroform

Key Observations :

  • Thienyl-substituted DPPs (Compound A) : Exhibit the lowest bandgap and highest mobility due to sulfur's electron-rich nature and planar molecular packing .
  • Alkyl-functionalized DPPs (Compound C) : Trade-off between mobility and processability; long alkyl chains improve solubility but reduce crystallinity .

Toxicological and Environmental Profiles

  • Target Compound: Limited toxicity data, but related DPP derivatives show low acute toxicity (e.g., LD₅₀ >2,000 mg/kg in rats) .
  • Regulatory Status : Listed in the Inventory of Effective Food Contact Substances (FCS) for specialized applications .

Biological Activity

2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione is a compound belonging to the diketopyrrolopyrrole (DPP) family, known for its significant applications in organic electronics and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione can be represented as follows:

C20H16N2O2\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure consists of a pyrrole core with two p-tolyl substituents and a diketone functional group that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of diketopyrrolopyrroles (DPPs), including 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione, have been investigated in various studies. Key findings include:

  • Antimicrobial Activity : DPP derivatives have shown promising activity against several bacterial strains and fungi. For instance, a study highlighted the effectiveness of various DPP compounds against Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents .
  • Cytotoxic Effects : Research has demonstrated that certain DPP derivatives exhibit cytotoxicity towards cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cellular functions .

Case Study 1: Antimicrobial Evaluation

A library of DPP compounds was synthesized and screened for antimicrobial activity. Among the derivatives tested, 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 10 µg/mL for certain strains.

Compound NameBacterial StrainMIC (µg/mL)
DPP DerivativeStaphylococcus aureus10
DPP DerivativeEscherichia coli15

Case Study 2: Cytotoxicity Assay

The cytotoxic effects of 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

Cell LineIC50 (µM)
HeLa25
MCF-730

The biological activity of 2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacteria and cancer cells.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through caspase activation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dihydro-3,6-di-p-tolylpyrrolo[3,4-c]pyrrole-1,4-dione?

The compound is typically synthesized via a multi-step condensation reaction involving diketopyrrolopyrrole (DPP) precursors. A common method involves reacting 3,6-diphenyl-DPP with alkyl halides (e.g., n-hexyl bromide) in the presence of potassium tert-butoxide in 1-methyl-2-pyrrolidinone under nitrogen, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from methanol . Alternative routes include alkylation of DPP cores with bulky substituents to enhance solubility, as seen in N,N’-dialkyl derivatives synthesized via nucleophilic substitution .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization techniques include:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2₁/c space group with Z = 4) .
  • NMR spectroscopy : ¹H NMR (CDCl₃) peaks at δ 3.74 (t, 2H), 1.59 (p, 2H), and 0.82 (t, 3H) confirm alkyl chain integration .
  • UV-Vis spectroscopy : Absorption maxima at ~500–550 nm due to π-π* transitions in the DPP core .
  • IR spectroscopy : C=O stretches at ~1674 cm⁻¹ and C–H stretches (2847–2911 cm⁻¹) for alkyl groups .

Q. What are the solubility challenges, and how are they addressed?

The compound’s low solubility in polar solvents (e.g., water) is mitigated by introducing alkyl chains (e.g., pentyl or hexyl groups) via N-alkylation. For example, dialkyl derivatives exhibit improved solubility in chloroform and tetrahydrofuran (THF) . Solubility studies using UV-Vis spectroscopy in solvents like DMF or DMSO are recommended for quantitative analysis .

Advanced Research Questions

Q. How can synthesis be optimized for high-yield, high-purity DPP derivatives?

Optimization strategies include:

  • Catalyst selection : Potassium tert-butoxide outperforms weaker bases in alkylation reactions, achieving yields up to 44% .
  • Solvent choice : Polar aprotic solvents (e.g., 1-methyl-2-pyrrolidinone) enhance reaction kinetics for bulky substituents .
  • Purification : Gradient column chromatography (ethyl acetate/hexane) removes unreacted precursors, while recrystallization from methanol improves crystallinity .

Q. How do substituents influence optical and electronic properties?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., bromothienyl in C24H26Br2N2O2S2 derivatives) redshift absorption maxima due to enhanced conjugation .
  • Alkyl chains reduce aggregation in solution, as evidenced by sharpened UV-Vis peaks in dialkyl-DPPs .
  • Aromatic substituents (e.g., p-tolyl) stabilize the HOMO-LUMO gap, impacting charge transport in organic semiconductors .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in UV-Vis or NMR data often arise from:

  • Solvent polarity : Aggregation in non-polar solvents broadens absorption bands .
  • Crystallographic disorder : Dynamic disorder in aromatic groups (e.g., phenyl rings) affects diffraction patterns, requiring refinement with anisotropic displacement parameters .
  • Isomeric mixtures : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers .

Q. What methodologies are used to study photostability and thermal degradation?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >250°C for dialkyl-DPPs) .
  • Accelerated aging tests : Expose samples to UV light (e.g., 365 nm) and monitor absorbance changes over time .
  • DFT calculations : Predict degradation pathways by modeling bond dissociation energies in the DPP core .

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